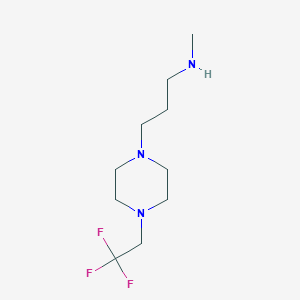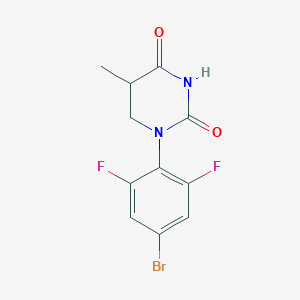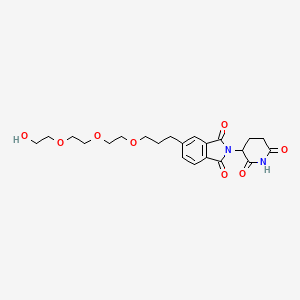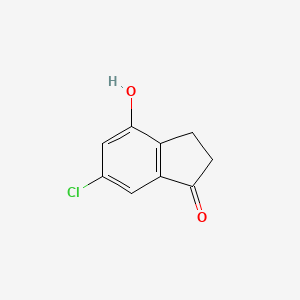
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine is a compound that features a piperazine ring substituted with a trifluoroethyl group and a propylamine chain. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine typically involves multi-step procedures. One common method includes the reaction of N-methylpiperazine with 2,2,2-trifluoroethyl bromide under basic conditions to introduce the trifluoroethyl group. This is followed by the alkylation of the resulting intermediate with 3-chloropropylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dealkylated amines.
科学的研究の応用
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride: Similar in structure but lacks the piperazine ring.
1-(3-Aminopropyl)-4-methylpiperazine: Similar piperazine structure but without the trifluoroethyl group.
Uniqueness
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine is unique due to the presence of both the trifluoroethyl group and the piperazine ring, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C10H20F3N3 |
|---|---|
分子量 |
239.28 g/mol |
IUPAC名 |
N-methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H20F3N3/c1-14-3-2-4-15-5-7-16(8-6-15)9-10(11,12)13/h14H,2-9H2,1H3 |
InChIキー |
SZQOJIOTZYCUPC-UHFFFAOYSA-N |
正規SMILES |
CNCCCN1CCN(CC1)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)





![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)



amine](/img/structure/B14768872.png)


